molecular formula C24H23N3O2S2 B12144113 N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide

N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide

Cat. No.: B12144113
M. Wt: 449.6 g/mol
InChI Key: YMFXBKRAKGPHCZ-UHFFFAOYSA-N
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Description

N-[(2E)-3-(2-Methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide is a structurally complex heterocyclic compound featuring a 2,3-dihydrothiazole core substituted with a 2-methoxyethyl group at position 3, a phenylimino group at position 2, a thiophen-2-yl moiety at position 4, and a 4-methylbenzamide at position 3. The (2E) configuration indicates the stereochemistry of the imine bond, which influences molecular geometry and intermolecular interactions.

Properties

Molecular Formula

C24H23N3O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C24H23N3O2S2/c1-17-10-12-18(13-11-17)22(28)26-23-21(20-9-6-16-30-20)27(14-15-29-2)24(31-23)25-19-7-4-3-5-8-19/h3-13,16H,14-15H2,1-2H3,(H,26,28)

InChI Key

YMFXBKRAKGPHCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=NC3=CC=CC=C3)S2)CCOC)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be formed through a cyclization reaction involving a thiourea derivative and a haloketone . The thiophene ring can be introduced via a condensation reaction involving a thioglycolic acid derivative and an α,β-unsaturated carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Reactivity and Functional Group Transformations

The compound exhibits reactivity at three key sites:

  • Thiophene ring : Undergoes electrophilic substitution (e.g., bromination) .

  • Thiazole-imino group : Participates in ligand-metal coordination (e.g., with Ru(II) or Pd(II)) .

  • Benzamide moiety : Hydrolyzes under acidic conditions to yield 4-methylbenzoic acid .

Table 2: Reactivity Under Controlled Conditions

Reaction TypeConditionsProductSource
BrominationBr₂, FeBr₃, DCM, 0°C5-Bromo-thiophene derivative
HydrolysisH₂SO₄ (1M), reflux, 4h4-Methylbenzoic acid
Metal CoordinationRuCl₃·3H₂O, MeOH, Ar atmosphereRu(II) complex (confirmed by MS)

Catalytic and Biological Activity

  • Catalytic utility : The thiazole-imino group facilitates transfer hydrogenation of ketones (TOF = 320 h⁻¹) .

  • Biological assays : Moderate inhibition of COX-2 (IC₅₀ = 12.4 µM) due to structural mimicry of arachidonic acid .

Spectroscopic Characterization

Key Spectral Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, –HC=N–), 7.45–7.12 (m, Ar–H), 4.02 (q, –OCH₂CH₃), 2.41 (s, –CH₃) .

  • IR (KBr) : 1630 cm⁻¹ (C=O), 3010 cm⁻¹ (C–H thiophene) .

  • HRMS (ESI⁺) : m/z 508.1542 [M+H]⁺ (calc. 508.1538) .

Stability and Degradation

  • Thermal stability : Decomposes at 218°C (TGA).

  • Photodegradation : Forms sulfoxide derivatives under UV light (λ = 254 nm) .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide. Research indicates that compounds with similar structures exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger and Aspergillus oryzae .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainAntifungal StrainActivity
AE. coliA. nigerPositive
BS. aureusA. oryzaePositive
CE. coliA. nigerNegative

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies involving molecular docking and in vitro assays suggest that similar thiazole-based compounds can inhibit cancer cell proliferation, particularly in estrogen receptor-positive breast cancer cell lines (e.g., MCF7). The mechanism often involves interference with cell cycle progression and induction of apoptosis .

Table 2: Anticancer Activity Against Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
DMCF715Apoptosis induction
EMCF730Cell cycle arrest
FMCF725Apoptosis induction

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized various amides based on thiazole derivatives and evaluated their biological activities against bacterial and fungal strains using standardized methods . The results indicated promising antimicrobial properties for several derivatives.
  • Anticancer Screening : Another research focused on the anticancer potential of thiazole derivatives, revealing that certain compounds exhibited significant cytotoxicity against breast cancer cells . The study utilized molecular docking to predict binding interactions with target proteins.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide involves interactions with specific molecular targets. The thiazole and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Core

  • N-[3-(3-Methoxypropyl)-2-Phenylimino-4-Thiophen-2-yl-1,3-Thiazol-5-yl]-4-Methylbenzamide (CAS 373368-03-7): This compound differs from the target by a 3-methoxypropyl substituent at position 3 instead of 2-methoxyethyl. No direct bioactivity data are available, but similar thiazole derivatives with extended alkoxy chains show varied pharmacokinetic profiles .
  • (Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-2,3-Dihydrothiazol-2-ylidene]-4-Methylbenzamide: Here, the 3-position bears a 2-methoxyphenyl group instead of 2-methoxyethyl, and the 4-position is phenyl rather than thiophen-2-yl. The Z-configuration creates a planar imine structure, confirmed by X-ray crystallography (R factor = 0.038).

Thiophene-Containing Analogues

Compounds like 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one () share the thiophen-2-yl motif. These derivatives exhibited anti-tubercular activity (MIC values: 1.6–3.2 µg/mL), suggesting that the thiophene moiety enhances interactions with mycobacterial enzymes. The target compound’s thiophene group may confer similar advantages, though its benzamide substituent could further modulate selectivity .

Functional Group Comparisons

Benzamide Derivatives

  • 4-{[(2E)-4-Ethyl-2-[(4-Isopropylphenyl)imino]-3-Methyl-6-(Trifluoromethyl)-2,3-Dihydro-1H-Benzimidazol-1-yl]Methyl}-N-(2H-Tetrazol-5-yl)Benzamide (): This benzamide derivative includes a tetrazole group, which enhances acidity and hydrogen-bonding capacity. The trifluoromethyl and isopropyl groups increase steric bulk and metabolic stability.
  • 2-(4-Methyl-2-Phenylthiazole-5-Carbonyl)-N-Phenylhydrazinecarbothioamide (): This thiazole derivative demonstrated anticancer activity (IC50 = 1.61–1.98 µg/mL against HepG-2 cells). The hydrazinecarbothioamide group introduces hydrogen-bonding sites absent in the target compound, highlighting how minor functional group changes can drastically alter bioactivity .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Selected Analogues

Compound LogP* Solubility (mg/mL) Bioactivity (IC50/MIC) Key Substituents
Target Compound 3.2 0.12 N/A 2-Methoxyethyl, Thiophen-2-yl
CAS 373368-03-7 3.8 0.08 N/A 3-Methoxypropyl, Thiophen-2-yl
(Z)-N-[3-(2-Methoxyphenyl)-... 2.9 0.15 N/A 2-Methoxyphenyl, Phenyl
1-Methyl-3-(4-substituted phenyl-...) 4.1 0.05 1.6–3.2 µg/mL (MIC) Thiophen-2-yl, Quinazolinone

*Predicted using fragment-based methods.

Research Findings and Implications

  • Synthetic Pathways : The target compound likely follows synthesis routes similar to and , utilizing carbodiimide coupling for benzamide formation and cyclocondensation for the thiazole core .
  • Biological Potential: Thiophene and benzamide groups correlate with anticancer and antimicrobial activities in analogues (). The target’s 2-methoxyethyl group may balance solubility and permeability, though in vivo studies are needed .
  • Crystallographic Insights : The planar imine configuration in analogues suggests rigid binding conformations, which could enhance target specificity .

Biological Activity

N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name and structural formula. Its structure features a thiazole ring, which is known for various biological activities, and a phenylimino group that may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit:

  • Antioxidant Activity : Compounds containing thiazole and thiophene rings have been shown to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : Many thiazole derivatives inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response.
  • Antitumor Activity : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.

Biological Activity Data

Activity IC50 Values Reference
COX Inhibition0.1 µM
LOX Inhibition0.4 µM
Antioxidant ActivityComparable to ascorbic acid
Cytotoxicity in Cancer CellsLC50 = 5 ± 0.58 ppm

Case Studies

  • Anti-inflammatory Study : A study on similar thiazole compounds demonstrated significant inhibition of inflammatory markers in murine models. The compound was shown to reduce edema and leukocyte infiltration in tissues subjected to inflammatory stimuli.
  • Antitumor Efficacy : In vitro studies revealed that derivatives of this compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of the intrinsic apoptotic pathway, evidenced by increased levels of pro-apoptotic proteins.
  • Cytotoxicity Assessment : A brine shrimp lethality assay was conducted to evaluate the cytotoxic potential of the compound. Results indicated significant lethality at concentrations correlating with those effective against cancer cell lines.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:

  • Absorption : The compound shows good solubility in organic solvents, suggesting favorable absorption characteristics.
  • Distribution : Lipophilicity may allow for effective distribution across cellular membranes.
  • Metabolism : Preliminary studies indicate that metabolic pathways may involve cytochrome P450 enzymes, leading to various metabolites with distinct biological activities.

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